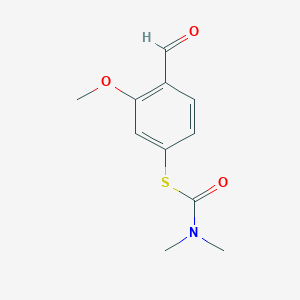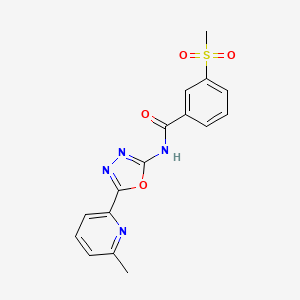![molecular formula C17H19ClF3N3O B2979553 3-{4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]piperidino}-1,1,1-trifluoro-2-propanol CAS No. 1030625-58-1](/img/structure/B2979553.png)
3-{4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]piperidino}-1,1,1-trifluoro-2-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]piperidino}-1,1,1-trifluoro-2-propanol is a synthetic compound notable for its multi-ring structure and the presence of the trifluoropropanol group. Its unique arrangement allows for diverse applications across various fields, ranging from medicinal chemistry to industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : This compound is typically synthesized through a multi-step process starting with the formation of the pyrazole ring, followed by the introduction of the piperidino group, and finally the incorporation of the trifluoropropanol moiety. Precise conditions, such as the use of specific catalysts, solvents, and temperature controls, are critical to achieving high yields and purity.
Industrial Production Methods: : On an industrial scale, production involves large reactors and continuous flow systems to manage the exothermic reactions and ensure consistent quality. Solvent recovery and purification steps are essential to minimize waste and optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions: : This compound undergoes various types of reactions including:
Oxidation: : Can be oxidized under controlled conditions to introduce hydroxyl groups or form carbonyl derivatives.
Reduction: : Reductive amination can modify the piperidino ring or reduce the chlorophenyl group to its corresponding aniline.
Common Reagents and Conditions: : Reagents like hydrogen peroxide (for oxidation), lithium aluminum hydride (for reduction), and alkyl halides (for substitution) are commonly used. Reaction conditions vary significantly, from ambient temperature to highly controlled environments involving pressure and inert atmospheres.
Major Products:
Applications De Recherche Scientifique
Chemistry: : It serves as a building block for more complex molecules in organic synthesis, particularly in the development of fluorinated pharmaceuticals.
Biology: : Its structural properties make it a candidate for studying enzyme inhibition and receptor binding, contributing to the understanding of biochemical pathways.
Industry: : Utilized in the manufacture of specialty chemicals and materials, its stability and reactivity profile are highly valued in creating advanced polymers and coatings.
Mécanisme D'action
Effects: : The compound exerts its effects through specific interactions with biological targets, such as enzymes and receptors, often involving hydrogen bonding and hydrophobic interactions.
Molecular Targets and Pathways: : It targets specific proteins, altering their function and affecting various cellular pathways. These interactions can be studied using molecular docking and crystallography to reveal detailed mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds: : Comparisons can be made with other fluorinated piperidine derivatives and pyrazole-based compounds. For instance, 1-(4-chlorophenyl)-3-(2-fluorophenyl)-1H-pyrazole, which also has applications in medicinal chemistry but differs in its overall activity and specificity.
Uniqueness: : What sets 3-{4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]piperidino}-1,1,1-trifluoro-2-propanol apart is its trifluoropropanol group, which imparts unique physicochemical properties such as increased lipophilicity and metabolic stability.
Hope this article helps! What else can I dive into for you?
Propriétés
IUPAC Name |
3-[4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]-1,1,1-trifluoropropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClF3N3O/c18-13-3-1-11(2-4-13)14-9-15(23-22-14)12-5-7-24(8-6-12)10-16(25)17(19,20)21/h1-4,9,12,16,25H,5-8,10H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZHSQILNSFBNRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC(=NN2)C3=CC=C(C=C3)Cl)CC(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClF3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-{[(2-Methylbenzyl)sulfonyl]methyl}-2-furoic acid](/img/structure/B2979471.png)

![ethyl 2-{[3-({[2-(trifluoromethyl)phenyl]sulfonyl}amino)-1H-1,2,4-triazol-5-yl]sulfanyl}acetate](/img/structure/B2979473.png)
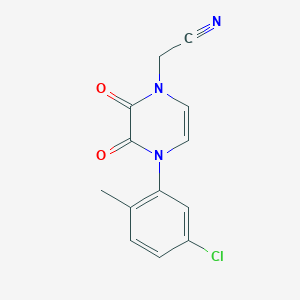

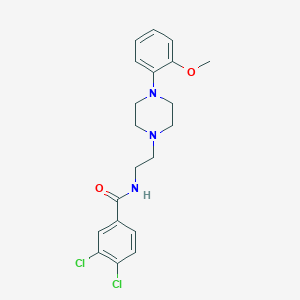

![1-Acetyl-4-[(4-propoxynaphthyl)sulfonyl]piperazine](/img/structure/B2979480.png)
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]amino]methyl]-1,2-dimethylpyrrole-3-carboxylic acid](/img/structure/B2979482.png)
![N-(4-chlorophenyl)-2-{[5-(3,4-dimethylphenyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide](/img/structure/B2979485.png)
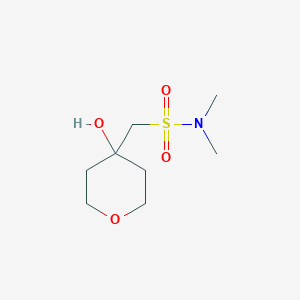
![n-({4h,5h,7h-Thieno[2,3-c]pyran-7-yl}methyl)but-2-ynamide](/img/structure/B2979487.png)
